(S,S,S)-Aprepitant

Pharmaceutical Analysis Chiral Separation Quality Control

(S,S,S)-Aprepitant (CAS 1242175-40-1), chemically 5-[[(2S,3S)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one, is a single defined stereoisomer of the neurokinin-1 (NK1) receptor antagonist Aprepitant. The active pharmaceutical ingredient (API) Aprepitant (Emend) is the (2R,3S,1R)-isomer; this (S,S,S) form represents one of seven potential chiral impurities generated during synthesis.

Molecular Formula C23H21F7N4O3
Molecular Weight 534.4 g/mol
Cat. No. B12108325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S,S)-Aprepitant
Molecular FormulaC23H21F7N4O3
Molecular Weight534.4 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F
InChIInChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)
InChIKeyATALOFNDEOCMKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,S,S)-Aprepitant: A Critical Chiral Standard for NK1-Receptor Antagonist Quality Control


(S,S,S)-Aprepitant (CAS 1242175-40-1), chemically 5-[[(2S,3S)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one, is a single defined stereoisomer of the neurokinin-1 (NK1) receptor antagonist Aprepitant [1]. The active pharmaceutical ingredient (API) Aprepitant (Emend) is the (2R,3S,1R)-isomer; this (S,S,S) form represents one of seven potential chiral impurities generated during synthesis [1]. Its primary utility is as a high-purity reference standard for the selective quantification and control of stereochemical impurities in Aprepitant drug substances and formulations, as mandated by ICH Q3A/B guidelines and compendial monographs [2].

Why Stereochemistry Matters: The Risk of Substituting Aprepitant Isomers in Analytical and Pharmacological Contexts


Generic substitution with other Aprepitant isomers is not scientifically valid for quality control or pharmacological studies. The molecule has three chiral centers, resulting in eight possible stereochemical forms [1]. Only the (2R,3S,1R)-isomer is the API; other diastereomers, like (S,S,S)-Aprepitant, are process impurities that must be individually resolved and quantified to ensure drug safety and efficacy [2]. Using a non-specified isomer as a reference standard would invalidate an analytical method, while substituting it for the API in receptor-binding assays would produce non-representative results, as NK1 receptor antagonism is stereospecific [1]. Therefore, procurement of the exact (S,S,S)-isomer is non-negotiable for its intended purpose as a certified impurity reference material.

Quantitative Differentiation of (S,S,S)-Aprepitant from Analogs and In-Class Alternatives


Validated HPLC Method for Resolving (S,S,S)-Aprepitant from API and Other Diastereomers

In a validated gradient reversed-phase liquid chromatographic (RP-LC) method, the (S,S,S)-isomer impurity is separated from the Aprepitant API and other process impurities. The method provides a linear range from the limit of quantification (LOQ) up to 2.25 µg/mL (150% of the specification limit). The method's precision shows a relative standard deviation (RSD) of less than 1.0%, and the recovery of this specific impurity in bulk drug samples ranges from 94% to 102% [1]. This directly contrasts with the API peak and other resolved diastereomers, validating the use of (S,S,S)-Aprepitant as a reference standard for this system.

Pharmaceutical Analysis Chiral Separation Quality Control

Crystallographic Distinction and Absolute Configuration Assignment

The absolute configuration of all eight enantiomerically pure diastereomers of Aprepitant, including the (1S,2S,3S) form [(S,S,S)-isomer], was unambiguously assigned via X-ray crystallography and NMR [1]. This analysis proves the (S,S,S)-isomer is structurally and configurationally distinct from the API (2R,3S,1R)-isomer and its enantiomer, providing a definitive physical-chemical basis for its unique identity.

Stereochemistry Crystallography Structural Elucidation

Purity and Certification for Regulatory-Grade Impurity Standards

Commercially available (S,S,S)-Aprepitant is certified as an analytical standard under ISO17034, with a typical purity specification of 95+% [1]. This certification is essential for its role as a reference marker in Abbreviated New Drug Applications (ANDA) and commercial production, where it is used to demonstrate that batch impurity levels are controlled below the ICH-defined qualification threshold. This contrasts with non-certified isomers or the API, which are not suitable as impurity markers [2].

Reference Standards Regulatory Compliance GMP

Metabolic Stability and CYP450 Interaction Profile Relative to Other NK1 Antagonists

While (S,S,S)-Aprepitant is a stereoisomeric impurity of Aprepitant, the clinical profile of the API class reveals critical pharmacokinetic differences compared to other NK1 receptor antagonists like netupitant and rolapitant. Aprepitant is extensively metabolized by CYP3A4 and acts as a moderate CYP3A4 inhibitor, resulting in a shorter elimination half-life (9-13 hours) and a significant drug-drug interaction profile [1]. In contrast, rolapitant is not significantly metabolized by CYP enzymes, and netupitant has a much longer half-life (80 hours) [1]. These class-level properties are relevant because any pharmacologically active impurity like the (S,S,S)-isomer could theoretically contribute to these interactions, making its rigorous detection and control vital [2].

Pharmacokinetics Drug-Drug Interactions CYP3A4

Critical Application Scenarios for (S,S,S)-Aprepitant Reference Standard


System Suitability and Specificity in Compendial HPLC Methods for Aprepitant API

The primary scenario is using the (S,S,S)-Aprepitant reference standard to establish system suitability and confirm method specificity in a validated HPLC procedure. As demonstrated, a validated RP-LC method can resolve this isomer from the API and other impurities with an RSD of <1.0% [1]. A quality control laboratory testing a commercial batch of Aprepitant API would inject this standard to verify the chromatographic system's ability to separate the critical pair, ensuring no co-eluting stereoisomer masks the true impurity profile [1].

Relative Response Factor Determination and Impurity Quantification

A procurement scenario for an ANDA filer involves acquiring the (S,S,S)-Aprepitant standard to experimentally determine its relative response factor (RRF) against the Aprepitant API. This quantitative parameter is essential for accurately calculating the mass percent of this specific stereoisomer in a drug substance batch, as required for an impurity profile in a regulatory filing. The standard's high purity (95+%) and certified identity, confirmed by X-ray crystallography [2], are prerequisites for this calculation, directly impacting the accuracy of the submission's quality module.

Pharmacological Screening for Off-Target Stereochemical Activity

A research scientist investigating the stereospecificity of the NK1 pharmacophore would need (S,S,S)-Aprepitant as a structurally defined compound. Since the API is the (2R,3S,1R)-isomer, this (S,S,S)-isomer serves as a tool to probe the binding pocket. While the clinical class is known for slow functional reversibility and long in vivo efficacy (>48h inhibition of NK1-mediated foot tap response for Aprepitant at 3 µmol/kg in gerbils [3]), testing the (S,S,S)-isomer can reveal the contribution of stereochemistry to this effect, a study impossible without the isomerically pure substance [2].

Method Validation Control Sample for Forced Degradation Studies

In forced degradation (stress testing) studies, an analytical development group would use (S,S,S)-Aprepitant as a positive control to prove the stability-indicating nature of their method. The validated method has already demonstrated its ability to recover this impurity in the 94-102% range [1]. By spiking the standard into a degraded sample, researchers can prove their method can accurately quantify the isomer without interference from degradation products, a key regulatory expectation for method validation [1].

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